

# Physicochemical Properties of Felbamate-d5: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Felbamate-d5

Cat. No.: B15141199

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This technical guide provides a comprehensive overview of the core physicochemical properties of **Felbamate-d5**, a deuterated analog of the anticonvulsant drug Felbamate. The inclusion of deuterium can subtly alter the metabolic profile and pharmacokinetics of a drug, making a thorough understanding of its fundamental properties crucial for research and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows.

## Core Physicochemical Data

The following tables summarize the known physicochemical properties of **Felbamate-d5** and its non-deuterated counterpart, Felbamate. It is important to note that while the properties of deuterated and non-deuterated compounds are very similar, slight variations may exist. Much of the available experimental data pertains to Felbamate, which serves as a close proxy for **Felbamate-d5**.

Table 1: General Physicochemical Properties of **Felbamate-d5**

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>9</sub> D <sub>5</sub> N <sub>2</sub> O <sub>4</sub>	[1]
Molecular Weight	243.26 g/mol	[1]
CAS Number	1191888-51-3	[1]
Alternate Names	Felbamyd-d5, Felbatol-d5, Taloxa-d5	[1]

Table 2: Physicochemical Properties of Felbamate (Non-deuterated)

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>14</sub> N <sub>2</sub> O <sub>4</sub>	[2]
Molecular Weight	238.24 g/mol	
Melting Point	151.5 °C	
Boiling Point	Not Available	
Aqueous Solubility	Predicted: 0.742 mg/mL. Very slightly soluble in water.	
Solubility in other solvents	Insoluble in water. Soluble in Ethanol (3 mg/mL) and DMSO (48 mg/mL).	
pKa (Strongest Acidic)	Predicted: 14.98	
LogP	0.3	

## Experimental Protocols

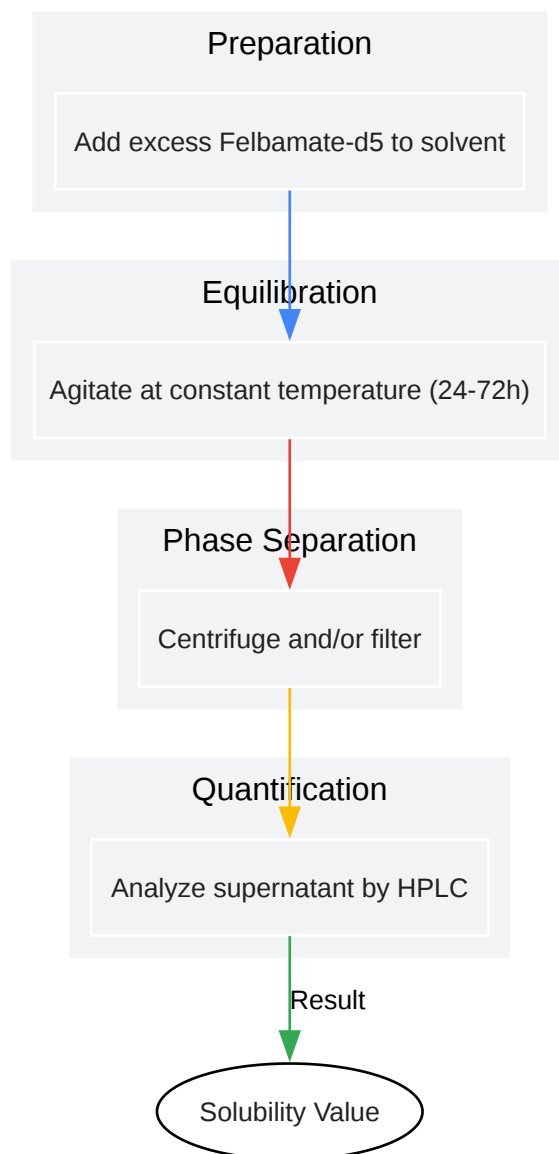
The determination of key physicochemical parameters such as solubility, pKa, and LogP requires standardized experimental protocols. The following sections detail the general methodologies employed for these measurements.

### Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

- **Preparation:** A supersaturated solution of **Felbamate-d5** is prepared by adding an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a flask.
- **Equilibration:** The flask is sealed and agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- **Phase Separation:** After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid any loss of the dissolved compound or changes in temperature.
- **Quantification:** The concentration of **Felbamate-d5** in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Replicate Analysis:** The experiment is repeated multiple times to ensure the reproducibility and accuracy of the solubility measurement.

## Workflow for Solubility Determination (Shake-Flask Method)



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Caption: Workflow for determining solubility via the shake-flask method.

## pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the ionization constant (pKa) of a substance.

- **Solution Preparation:** A precise amount of **Felbamate-d5** is dissolved in a suitable solvent, typically a mixture of water and a co-solvent if the compound has low aqueous solubility.
- **Titration Setup:** The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the **Felbamate-d5** solution.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, allowing for the generation of a titration curve (pH vs. volume of titrant added).
- **pKa Calculation:** The pKa value is determined from the titration curve. For a monoprotic acid, the pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the steepest part of the curve.

## LogP Determination (Shake-Flask Method)

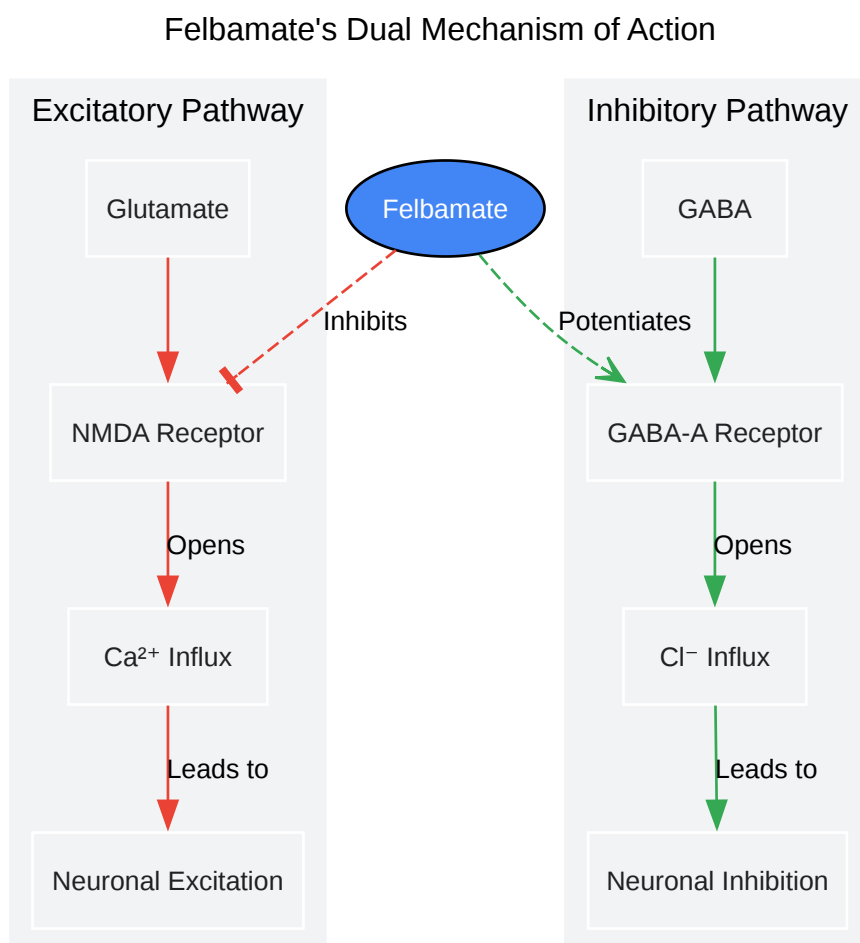
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.

- **Phase Preparation:** n-Octanol and water (or a buffer of a specific pH) are pre-saturated with each other by vigorous mixing followed by separation.
- **Partitioning:** A known amount of **Felbamate-d5** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- **Equilibration:** The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
- **Phase Separation:** The two phases are allowed to separate completely.
- **Quantification:** The concentration of **Felbamate-d5** in each phase is determined using a suitable analytical technique, such as HPLC-UV.

- **LogP Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

## Mechanism of Action: Signaling Pathway

Felbamate's anticonvulsant activity is believed to be mediated through its interaction with two key neurotransmitter systems: the excitatory glutamate system and the inhibitory GABA system. Specifically, Felbamate acts as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor and as a positive modulator of  $\gamma$ -aminobutyric acid type A (GABA-A) receptors.



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Caption: Dual mechanism of Felbamate on excitatory and inhibitory pathways.

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